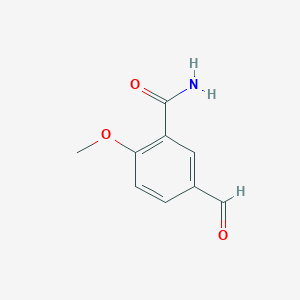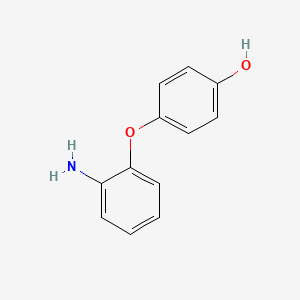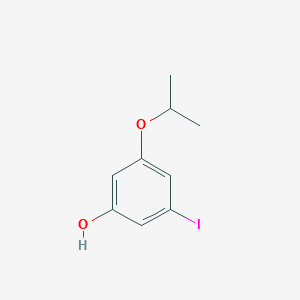
3-IODO-5-(PROPAN-2-YLOXY)PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-IODO-5-(PROPAN-2-YLOXY)PHENOL is an organic compound belonging to the class of iodophenols, which are phenols substituted with iodine atoms This compound is characterized by the presence of an iodine atom at the 3-position and an isopropoxy group at the 5-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL typically involves the iodination of 5-isopropoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent. The reaction conditions often include the use of molecular iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-IODO-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-IODO-5-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 3-Iodo-4,5-dimethoxyphenol
Comparison
Compared to other iodophenols, 3-IODO-5-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The position of the iodine atom also affects its properties, making it distinct from other isomers.
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-iodo-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 |
InChI Key |
XRRJRXUYGRHLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


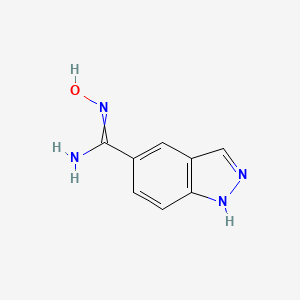
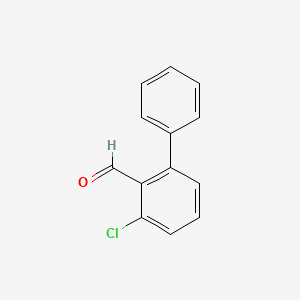



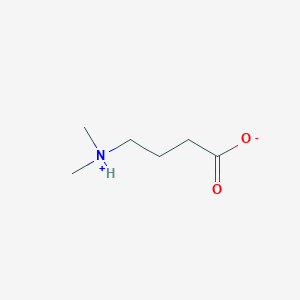

![3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester](/img/structure/B8410840.png)
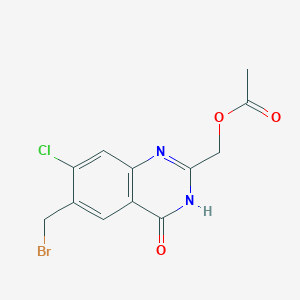
![2-(Methanesulfinyl)-7-(1H-pyrazol-1-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8410855.png)

